1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 1146080-72-9
VCID: VC3047577
InChI: InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
SMILES: C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

CAS No.: 1146080-72-9

Cat. No.: VC3047577

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone - 1146080-72-9

Specification

CAS No. 1146080-72-9
Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Standard InChI InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Standard InChI Key RZTWHDQPIJUDMG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O
Canonical SMILES C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O

Introduction

Chemical Properties and Structure

Basic Properties

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is identified by the CAS number 1146080-72-9 and possesses a molecular formula of C13H16ClNO2 . With a molecular weight of 253.72 g/mol, this organic compound exhibits specific physicochemical properties that determine its behavior in various chemical environments and reactions . The compound exists as a solid under standard conditions, with characterizable physical properties that contribute to its chemical identity.

Table 1: Physical and Chemical Properties of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

PropertyValueSource
CAS Number1146080-72-9
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Density1.247 g/cm³
Boiling Point412.4±45.0 °C (Predicted)
Exact Mass253.087 g/mol
Polar Surface Area (PSA)40.54
LogP1.9173
HS Code2933399090

The compound is known by several synonyms in the scientific literature, reflecting variations in naming conventions and nomenclature systems. These synonyms include 1-(4-Chlorophenyl)-2-(3-hydroxy-1-piperidinyl)ethanone, Ethanone, 1-(4-chlorophenyl)-2-(3-hydroxy-1-piperidinyl)-, 1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, and 1-(4-chlorophenyl)-2-(3-hydroxypiperidyl)ethan-1-one . The existence of multiple synonyms facilitates cross-referencing across different chemical databases and literature sources.

Structural Characteristics

The first key component is the 4-chlorophenyl group, an aromatic ring featuring a chlorine atom at the para position. This substituent contributes significantly to the compound's lipophilicity and introduces potential for halogen bonding interactions, which could be relevant in both chemical reactions and biological binding events. The chlorine atom, with its electronegativity and relatively large atomic radius, creates a specific electronic and steric environment that distinguishes this compound from analogues with different substituents.

The second structural element is the ethanone (acetyl) linkage, which serves as a connecting bridge between the aromatic and heterocyclic portions of the molecule. This carbonyl-containing functional group introduces a rigid, planar segment into the molecule and serves as a potential hydrogen bond acceptor. The carbon-oxygen double bond also represents a site of potential reactivity for nucleophilic addition reactions.

The third major component is the 3-hydroxypiperidin-1-yl group, a saturated heterocyclic ring containing a nitrogen atom and a hydroxyl group at the 3-position. This structural element contributes significantly to the three-dimensional shape of the molecule and provides important functional groups for intermolecular interactions. The nitrogen atom in the piperidine ring represents a basic site, while the hydroxyl group serves as both a hydrogen bond donor and acceptor, enhancing the compound's capacity for specific molecular recognition events.

Synthesis and Preparation

Synthetic Considerations

The synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone would likely present several challenges requiring careful consideration during synthetic planning and execution. These considerations would significantly impact the efficiency, selectivity, and scalability of any synthetic approach.

A primary consideration would be the selective functionalization of the piperidine nitrogen in the presence of the hydroxyl group. Traditional approaches might involve protection-deprotection strategies, wherein the hydroxyl group is temporarily masked with a suitable protecting group during the key bond-forming reactions, then revealed in a subsequent deprotection step. Common protecting groups for alcohols in such contexts include silyl ethers (e.g., TBS, TBDPS) or esters (e.g., acetate).

Another important consideration would be the stereochemistry at the carbon bearing the hydroxyl group in the piperidine ring. If a specific stereoisomer of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is desired, stereoselective synthetic methods would be required. This might involve the use of chiral starting materials, asymmetric catalysis, or resolution techniques to access the desired stereoisomer with high enantiomeric or diastereomeric purity.

Chemical Reactions and Reactivity

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring represents a significant reactive site in 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This secondary alcohol can participate in various chemical transformations that could be useful for derivatization or in studying structure-activity relationships.

Oxidation reactions could convert the secondary alcohol to a ketone, creating 1-(4-chlorophenyl)-2-(3-oxopiperidin-1-yl)ethanone. Such transformations might employ oxidizing agents such as Dess-Martin periodinane, pyridinium chlorochromate (PCC), or TEMPO/NaOCl systems. The resulting ketone would exhibit different hydrogen bonding capabilities and electronic properties compared to the original hydroxyl-containing compound.

Etherification reactions, involving the reaction of the hydroxyl group with alkyl halides under basic conditions or through Mitsunobu-type reactions, would yield ether derivatives. These modifications would retain the oxygen atom but eliminate the hydrogen bond donor capability of the original hydroxyl group, potentially altering the compound's solubility, membrane permeability, and receptor binding characteristics.

Reactions Involving the Chlorophenyl Group

The 4-chlorophenyl moiety in 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone presents opportunities for functionalization through various transformation reactions targeting the aryl chloride functionality. These reactions could enable the preparation of analogs with modified electronic, steric, and physicochemical properties.

Nucleophilic aromatic substitution reactions, although typically demanding for aryl chlorides without additional activating groups, could potentially be employed under forcing conditions or with appropriate catalysis. Nucleophiles such as amines, alkoxides, or thiolates might replace the chlorine atom, introducing new functional groups at the para position of the phenyl ring.

Metal-catalyzed cross-coupling reactions represent a particularly powerful approach for functionalizing the aryl chloride. Palladium-catalyzed methods such as Suzuki-Miyaura coupling (with boronic acids or esters), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) could introduce carbon-carbon or carbon-heteroatom bonds at the position previously occupied by chlorine. These transformations would significantly expand the structural diversity accessible from the parent compound.

Reduction of the aryl chloride, while less common than the aforementioned transformations, could be achieved using catalytic hydrogenation or dissolving metal reductions to yield the corresponding 1-(phenyl)-2-(3-hydroxypiperidin-1-yl)ethanone. This modification would eliminate the halogen entirely, providing a compound with altered electronic and steric properties for comparative studies.

Reactions Involving the Carbonyl Group

The carbonyl group within the ethanone linkage represents another potential site for chemical transformation in 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This functional group can participate in reactions typical of ketones, although its reactivity may be modulated by the adjacent nitrogen atom.

Reduction reactions could convert the carbonyl to a secondary alcohol, using reagents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol would introduce an additional stereocenter into the molecule and significantly alter its three-dimensional structure and hydrogen bonding capabilities.

Nucleophilic addition reactions might also be feasible, wherein nucleophiles such as cyanide, organometallic reagents, or amines could add to the carbonyl carbon. These reactions would yield adducts with tertiary alcohol functionality and potentially introduce new structural elements depending on the nucleophile employed.

Applications and Research Significance

Medicinal Chemistry Applications

The structural features of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone suggest potential applications in medicinal chemistry research. The presence of both a halogenated aromatic ring and a nitrogen-containing heterocycle with a hydroxyl substituent creates a pharmacophoric pattern that may interact with various biological targets.

The piperidine ring, a common structural motif in many pharmaceutical compounds, often contributes to central nervous system activity due to its ability to modulate various neurotransmitter systems. Combined with the 4-chlorophenyl group, which can engage in both hydrophobic interactions and halogen bonding, the compound presents a potentially interesting scaffold for drug discovery efforts focused on neurological or psychiatric indications.

The hydroxyl group at the 3-position of the piperidine ring introduces a specific three-dimensional orientation of hydrogen bond donor and acceptor functionalities that could be crucial for molecular recognition events at protein binding sites. This feature might be exploited in the design of enzyme inhibitors or receptor modulators where precise spatial arrangement of functional groups is required for optimal binding.

Chemical Research Applications

Beyond potential biological applications, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone might serve as a valuable model compound for investigating fundamental aspects of organic chemistry and physical organic chemistry. Its diverse functional groups provide opportunities for studying reaction mechanisms, stereochemical outcomes, and structure-property relationships.

The compound could serve as a starting point for the development of novel synthetic methodologies targeting selective functionalization of specific positions or functional groups. For example, methods for selective oxidation of the hydroxyl group in the presence of other reactive sites could be explored and optimized using this compound as a test substrate.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Variations in the halogen substituent on the phenyl ring would likely result in compounds with altered electronic properties, lipophilicity, and metabolic stability. For example, replacement of chlorine with fluorine would typically increase metabolic stability and reduce lipophilicity, while substitution with bromine or iodine would generally increase lipophilicity and potentially enhance polarizability-dependent interactions.

Modification of the hydroxyl group position on the piperidine ring, such as moving it from the 3-position to the 2- or 4-position, would alter the three-dimensional arrangement of hydrogen bonding functionalities and potentially impact molecular recognition events in biological systems. Such positional isomers might exhibit significantly different biological activities despite their constitutional similarity.

Comparison with 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone

The most notable structural difference is the absence of the phenyl ring in 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone, with the chlorine atom instead attached directly to the ethanone component . This fundamentally alters the electron distribution, reactivity, and physical properties of the molecule. The chloroethyl group in this compound would exhibit reactivity more typical of alkyl chlorides, including potential for nucleophilic substitution reactions via SN2 mechanisms.

Another significant difference is the position of the hydroxyl group, which is located at the 4-position of the piperidine ring in 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone rather than the 3-position as in 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone . This positional change alters the three-dimensional arrangement of functional groups and could significantly impact molecular recognition events in biological systems.

Table 2: Comparative Analysis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanoneC13H16ClNO2253.72Reference compound
1-(4-CHLORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONEC13H10ClNO231.68Pyridine ring instead of hydroxypiperidine
2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanoneC7H12ClNO2177.63No phenyl ring; chlorine on ethanone; hydroxyl at 4-position

Current Research and Future Directions

Structure-Activity Relationship Studies

Future research involving 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone could productively focus on comprehensive structure-activity relationship (SAR) studies to elucidate the impact of systematic structural modifications on physicochemical properties and potential biological activities. Such studies would provide valuable insights for rational design of derivatives with optimized properties for specific applications.

Modification of the hydroxyl group position on the piperidine ring would constitute another valuable avenue for investigation. Preparation and characterization of positional isomers with the hydroxyl group at the 2- or 4-position, along with derivatives featuring different substituents (e.g., methoxy, amino, fluoro) at the 3-position, would generate a diverse set of compounds for comparative evaluation of three-dimensional structure-activity relationships.

Synthetic Methodology Development

The development of efficient, scalable, and environmentally friendly synthetic routes to 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone and its derivatives represents another promising research direction. Such methodological advances would facilitate access to this compound class for broader investigation across multiple scientific disciplines.

Exploration of catalytic approaches to key bond formations could significantly enhance the efficiency and selectivity of synthetic routes. This might include transition metal-catalyzed coupling reactions for forming the connection between the aryl and ethanone components, or catalytic methods for selective functionalization of the piperidine ring at specific positions.

The development of stereoselective methodologies would be particularly valuable if specific stereoisomers of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone show enhanced properties or activities. This could involve asymmetric synthesis approaches, such as enantioselective hydrogenation or hydroxylation reactions, to control the stereochemistry at the carbon bearing the hydroxyl group in the piperidine ring.

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